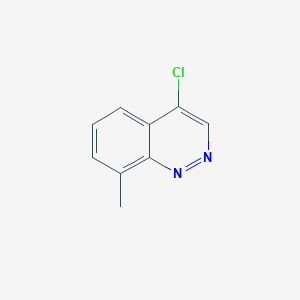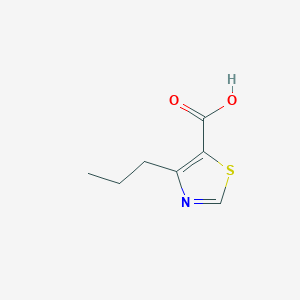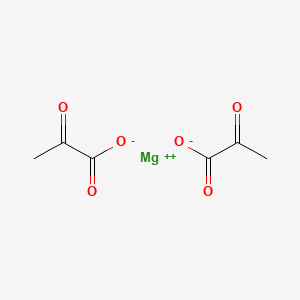
4-Chloro-8-methylcinnoline
Übersicht
Beschreibung
4-Chloro-8-methylcinnoline, also known as 4-Chloro-8-methylquinoline, is a chemical compound with the empirical formula C10H8ClN . It has a molecular weight of 177.63 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of 4-Chloro-8-methylcinnoline .Molecular Structure Analysis
The InChI key for 4-Chloro-8-methylcinnoline is PGDPMZFATHZAIQ-UHFFFAOYSA-N . The molecular structure can be represented by the SMILES string: CC1=CC=CC2=C (C=CN=C12)Cl .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 4-Chloro-8-methylcinnoline .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Methylation
4-Chloro-8-methylcinnoline is involved in various chemical reactions. For instance, the methylation of substituted cinnolines like 4-hydroxy-8-methylcinnoline results in products formed by alkylation at specific nitrogen atoms. Such methylations and the resulting structures have been extensively studied, providing insights into the reactivity and properties of these compounds (Ames, Chapman, & Waite, 1966).
Photochemical Reactions
In photochemical studies, derivatives like 4-methylcinnoline react with ethers to produce a range of photoproducts, illustrating the potential of cinnolines in photochemistry and material science applications (Chen et al., 1968).
Protonation Studies
Research on cinnolines, including 4-methylcinnoline, has also delved into the site of protonation, which is crucial for understanding the compound’s behavior in various chemical environments. These studies contribute to the broader knowledge of heterocyclic chemistry (Ames et al., 1967).
N-Oxides and Antitumor Potential
The synthesis of cinnoline N-oxides, including derivatives like 4-methylcinnoline 1-oxide, has implications for exploring antitumor properties and understanding their molecular structures (Ogata, Kanō, & Tori, 1963).
Potential Antitumor Agents
Cinnolines, such as 6-fluoro-4-methylcinnoline, have been synthesized as potential antitumor agents. The creation of various substituted cinnolines demonstrates the interest in these compounds for pharmaceutical applications (Castle, Adachi, & Guither, 1965).
Optical Properties in Material Science
Research has also been conducted on the optical properties of compounds derived from cinnolines. For instance, studies involving aluminum and zinc complexes with cinnoline derivatives show significant findings in the field of material science and photoluminescence (Barberis & Mikroyannidis, 2006).
Synthesis of Functionalized Chromenes and Quinolines
The use of derivatives like methyl 4-chloro-2-butynoate in reactions with cinnolines leads to the synthesis of functionalized chromenes and quinolines, expanding the scope of synthetic chemistry (Bello et al., 2010).
Mercaptocinnolines Synthesis
The conversion of hydroxy-compounds to mercaptocinnolines, including derivatives from 4-Chloro-8-methylcinnoline, highlights its significance in producing compounds with potential pharmacological interest (Barber & Lunt, 1968).
Safety and Hazards
4-Chloro-8-methylcinnoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-8-methylcinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-3-2-4-7-8(10)5-11-12-9(6)7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAKAABZAJCYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-methylcinnoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-ol](/img/structure/B3285918.png)
![N-Boc-1-[2-[5-[(3-methyl-3-oxetanyl)methoxy]-1-benzimidazolyl]-8-quinolyl]-4-piperidinamine](/img/structure/B3285925.png)









